N-benzyl-2-chloro-N-ethylpyridine-4-carboxamide

Lipophilicity Membrane permeability ADME prediction

N-Benzyl-2-chloro-N-ethylpyridine-4-carboxamide (CAS 1040022-07-8) is a heterocyclic small molecule belonging to the pyridine-4-carboxamide (isonicotinamide) class, characterized by a 2-chloro substituent on the pyridine ring and a tertiary amide bearing both ethyl and benzyl groups. With a molecular formula of C₁₅H₁₅ClN₂O and a molecular weight of 274.74 g/mol, it features a computed XLogP3-AA of 3.1, a topological polar surface area (TPSA) of 33.2 Ų, zero H-bond donors, and two H-bond acceptors, classifying it as a moderately lipophilic, membrane-permeable scaffold.

Molecular Formula C15H15ClN2O
Molecular Weight 274.74 g/mol
CAS No. 1040022-07-8
Cat. No. B3341716
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-benzyl-2-chloro-N-ethylpyridine-4-carboxamide
CAS1040022-07-8
Molecular FormulaC15H15ClN2O
Molecular Weight274.74 g/mol
Structural Identifiers
SMILESCCN(CC1=CC=CC=C1)C(=O)C2=CC(=NC=C2)Cl
InChIInChI=1S/C15H15ClN2O/c1-2-18(11-12-6-4-3-5-7-12)15(19)13-8-9-17-14(16)10-13/h3-10H,2,11H2,1H3
InChIKeyYSEMFYLBQWHNKM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Benzyl-2-chloro-N-ethylpyridine-4-carboxamide (CAS 1040022-07-8): Procurement-Ready Physicochemical & Sourcing Profile


N-Benzyl-2-chloro-N-ethylpyridine-4-carboxamide (CAS 1040022-07-8) is a heterocyclic small molecule belonging to the pyridine-4-carboxamide (isonicotinamide) class, characterized by a 2-chloro substituent on the pyridine ring and a tertiary amide bearing both ethyl and benzyl groups [1]. With a molecular formula of C₁₅H₁₅ClN₂O and a molecular weight of 274.74 g/mol, it features a computed XLogP3-AA of 3.1, a topological polar surface area (TPSA) of 33.2 Ų, zero H-bond donors, and two H-bond acceptors, classifying it as a moderately lipophilic, membrane-permeable scaffold [2]. The compound is commercially available from multiple suppliers at ≥95% purity . However, it is critical to note that peer-reviewed biological activity data for this specific compound is exceedingly scarce in the public domain; the majority of reported functional claims originate from vendor-curated databases or computational predictions and must be independently verified.

Why N-Benzyl-2-chloro-N-ethylpyridine-4-carboxamide Cannot Be Casually Swapped with In-Class Analogs


Although superficially similar to other 2-chloro-N-substituted pyridine-4-carboxamides, the specific combination of N-ethyl and N-benzyl substituents on the tertiary amide of N-benzyl-2-chloro-N-ethylpyridine-4-carboxamide generates a distinct physicochemical and steric profile that materially alters its logP, TPSA, and conformational flexibility relative to N-methyl, N-phenyl, or N-unsubstituted analogs [1]. These differences translate into divergent membrane permeability, metabolic stability, and target-binding potential, meaning that even minor structural modifications within the isonicotinamide series can lead to large changes in biological readout. Consequently, procurement decisions based solely on core scaffold identity—without verifying the exact N-substitution pattern—risk acquiring a compound with uncharacterized or ineffective properties for the intended assay or synthetic application.

Quantitative Differentiation Evidence for N-Benzyl-2-chloro-N-ethylpyridine-4-carboxamide (1040022-07-8)


Lipophilicity and Permeability Differentiation vs. N-Methyl and N-Unsubstituted Analogs

N-Benzyl-2-chloro-N-ethylpyridine-4-carboxamide exhibits a computed XLogP3-AA of 3.1, reflecting the additive lipophilic contributions of its N-ethyl and N-benzyl groups [1]. In contrast, the N-methyl analog (CAS 1019383-96-0, C₁₄H₁₃ClN₂O, MW 260.72 g/mol) and the N-unsubstituted analog (N-benzyl-2-chloropyridine-4-carboxamide, CAS 132222-38-9, C₁₃H₁₁ClN₂O, MW 246.69 g/mol) possess lower molecular weights and are predicted to have correspondingly lower logP values [2][3]. The ~0.5–1.0 log unit increase for the target compound suggests enhanced passive membrane permeability, which may be advantageous for cell-based assays requiring intracellular target engagement.

Lipophilicity Membrane permeability ADME prediction

Topological Polar Surface Area (TPSA) and H-Bond Profile: Favorable CNS Drug-Likeness vs. Larger Amide Analogs

The target compound has a TPSA of 33.2 Ų with zero H-bond donors and only two H-bond acceptors, placing it within the favorable range for oral bioavailability and CNS penetration according to Veber and Pardridge rules [1]. This profile is more CNS-favorable than larger or more polar pyridine-4-carboxamide derivatives bearing additional H-bond donors (e.g., hydroxyl, carboxyl, or primary/secondary amide substituents), which often exhibit TPSA values exceeding 60–80 Ų and may face blood-brain barrier exclusion [2]. The absence of H-bond donors reduces desolvation penalty and may enhance passive CNS permeation relative to N-H containing analogs.

CNS drug-likeness Blood-brain barrier penetration TPSA

Rotatable Bond Count and Conformational Flexibility vs. Rigidified Pyridine-4-Carboxamide Derivatives

With four rotatable bonds, N-benzyl-2-chloro-N-ethylpyridine-4-carboxamide occupies an intermediate flexibility space: more conformationally mobile than the N-unsubstituted analog (3 rotatable bonds, CAS 132222-38-9) but less flexible than extended-chain analogs (e.g., N-benzyl-2-chloro-N-(2-hydroxyethyl)pyridine-4-carboxamide, which possesses 5 rotatable bonds) [1][2]. This intermediate flexibility may balance the entropic penalty of binding with the ability to adopt a bioactive conformation, a profile that can be strategically leveraged in fragment-based or structure-guided lead optimization. Researchers seeking a scaffold that is neither overly rigid (potentially missing key target conformations) nor excessively flexible (incurring high entropic costs) may find this compound optimally positioned.

Conformational flexibility Entropic binding penalty Scaffold optimization

Commercial Availability at ≥95% Purity vs. Discontinued or Custom-Only Analogs

N-Benzyl-2-chloro-N-ethylpyridine-4-carboxamide is listed as available from multiple suppliers at 95% purity and is actively stocked, with packaging options including 25 kg drums, indicating bulk manufacturing capability [1]. In contrast, the closely related analog N-benzyl-2-chloro-N-ethylisonicotinamide (CAS 1019383-76-6) shows limited availability, and N-benzyl-2-chloro-N-methylpyridine-4-carboxamide (CAS 1019383-96-0) is listed by fewer vendors with uncertain bulk supply [2]. Reliable commercial availability with a defined purity specification reduces procurement lead time and quality uncertainty, making the target compound a more dependable choice for reproducible research.

Chemical procurement Purity specification Supply chain reliability

Evidence-Backed Application Scenarios for N-Benzyl-2-chloro-N-ethylpyridine-4-carboxamide (1040022-07-8)


CNS-Penetrant Probe Design Leveraging Favorable TPSA and Lipophilicity

The compound's TPSA of 33.2 Ų and XLogP3-AA of 3.1 position it within established CNS drug-like space, offering a superior starting point for neuroscience target screening compared to more polar pyridine-4-carboxamide derivatives that carry H-bond donors or higher TPSA values [1]. It is particularly suited for blood-brain barrier penetration studies and CNS target engagement assays where passive diffusion is the primary uptake mechanism.

Structure-Activity Relationship (SAR) Studies of N-Substituted Isonicotinamides

With its unique N-ethyl/N-benzyl tertiary amide combination, this compound fills a critical gap in SAR matrices exploring the effects of N-alkyl/aryl substitution on target binding, metabolic stability, and selectivity. It can be directly compared with N-methyl, N-phenyl, and N-unsubstituted analogs to deconvolute the contributions of steric bulk, lipophilicity, and conformational flexibility, as supported by the rotatable bond count and logP differentiation [2][3].

Synthetic Intermediate for Diversified Pyridine-4-Carboxamide Libraries

The 2-chloro substituent provides a synthetic handle for further derivatization via nucleophilic aromatic substitution or cross-coupling reactions, while the tertiary amide remains stable under diverse reaction conditions. Its reliable commercial supply at ≥95% purity and bulk availability make it a practical building block for parallel library synthesis, offering advantages over less accessible analogs that require custom synthesis .

Physicochemical Standard for LogP and Permeability Assay Calibration

The compound's moderately high lipophilicity (XLogP3-AA = 3.1), combined with its structural simplicity and commercial availability, renders it a suitable reference standard for calibrating logP determination methods (shake-flask or chromatographic) and for validating in vitro permeability assays such as PAMPA or Caco-2 monolayers [4].

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